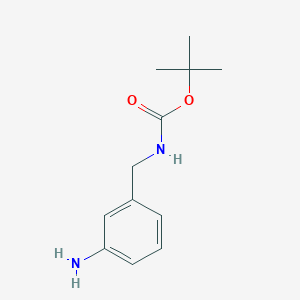

tert-Butyl 3-aminobenzylcarbamate

Overview

Description

Chemical Name: tert-Butyl 3-aminobenzylcarbamate CAS No.: 147291-66-5 Molecular Formula: C₁₂H₁₈N₂O₂ Molecular Weight: 222.28 g/mol Purity: >95% (typically 97% as per commercial suppliers) .

This compound is a carbamate-protected aromatic amine widely used in organic synthesis and medicinal chemistry. Its tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. The compound is a key intermediate in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds .

Preparation Methods

Catalytic Hydrogenation of tert-Butyl 3-Nitrobenzylcarbamate

The most well-documented synthesis of tert-butyl 3-aminobenzylcarbamate involves the reduction of tert-butyl 3-nitrobenzylcarbamate using hydrogen gas in the presence of a palladium catalyst. This method, described in a patent by Gatekeeper Pharmaceuticals, Inc., proceeds under ambient conditions with a yield of 98% .

Reaction Conditions and Procedure

In a typical procedure, tert-butyl 3-nitrobenzylcarbamate (2.73 mmol) is dissolved in ethanol (20 mL) and treated with 10% palladium on activated carbon (50 mg). The mixture is stirred under a hydrogen atmosphere at room temperature for 30 minutes. Reaction progress is monitored via thin-layer chromatography (TLC), and upon completion, the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield the product as a white solid .

Key Parameters:

-

Catalyst : 10% Pd/C

-

Solvent : Ethanol

-

Temperature : 20°C

-

Time : 0.5 hours

-

Yield : 98%

Characterization and Spectral Data

The product is characterized by NMR (400 MHz, CDCl): δ 7.22 (s, 1H), 7.10–7.00 (t, 1H), 6.70–6.60 (d, 1H), 6.60–6.50 (m, 1H), 4.20 (bs, 2H), 1.40 (s, 9H) . The singlet at δ 1.40 corresponds to the tert-butyl group, confirming successful retention of the Boc-protecting group during reduction.

Microwave-Assisted Synthesis Techniques

Recent advancements in microwave-assisted organic synthesis (MAOS) provide alternatives for accelerating Boc protection and reduction steps. A study in ACS Medicinal Chemistry Letters demonstrates the use of microwave irradiation to condense reaction times from hours to minutes .

Application to this compound

While no direct examples are provided, the method could be adapted as follows:

-

Boc Protection :

-

Nitro Reduction :

-

The Boc-protected intermediate is subjected to hydrogenation under microwave conditions to further reduce reaction time.

-

Comparative Analysis of Synthetic Routes

Mechanistic Considerations and Stability

The Boc group’s stability during hydrogenation is critical. Under acidic conditions, Boc-protected amines undergo deprotection via protonation of the carbamate, followed by tert-butyl cation elimination . However, the neutrality of ethanol and mild hydrogenation conditions in Method 1 prevent premature deprotection .

Industrial and Scalability Insights

Large-scale production of this compound would prioritize the catalytic hydrogenation route due to its high yield and simplicity. Pd/C can be recycled, reducing costs, while ethanol serves as a green solvent. For Boc protection, EDCI/HOBt-mediated reactions offer scalability but require cost-benefit analysis of reagents .

Chemical Reactions Analysis

Types of Reactions

Pinobanksin undergoes various chemical reactions, including:

Oxidation: Pinobanksin can be oxidized to form different oxidation products.

Reduction: The compound can be reduced under specific conditions.

Substitution: Pinobanksin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of pinobanksin .

Scientific Research Applications

Medicinal Chemistry

1.1. Building Block for Pharmaceuticals

One of the primary applications of tert-butyl 3-aminobenzylcarbamate is as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets. For example, it can be used to synthesize kinase inhibitors, which are crucial in cancer treatment .

1.2. Kinase Inhibitors

Research has demonstrated that derivatives of this compound can stabilize specific kinases, such as CDK16, which plays a role in cell cycle regulation. Modifications to the tert-butyl group have been shown to influence the potency and selectivity of these inhibitors, showcasing the compound's relevance in drug design .

Organic Synthesis

2.1. Protective Group in Organic Reactions

This compound serves as a protective group in organic synthesis due to the stability of carbamate linkages. This property allows chemists to selectively modify other parts of a molecule without affecting the carbamate functionality .

2.2. Reference Standard in Analytical Chemistry

The compound is also employed as a reference standard in chromatographic analysis, aiding in the identification and quantification of similar compounds in various samples.

Case Studies

4.1. Stabilization of Kinases

In a study evaluating various compounds for their ability to stabilize CDK16, tert-butyl derivatives exhibited significant stabilization effects compared to other substituents like methyl or iso-propyl groups. The introduction of tert-butyl groups improved metabolic stability and selectivity towards target kinases, demonstrating their potential as effective therapeutic agents .

4.2. Synthesis of Bioactive Molecules

Another case study focused on synthesizing bioactive molecules using this compound as an intermediate demonstrated its effectiveness in producing compounds with promising anti-cancer properties . The research highlighted how modifications could lead to enhanced pharmacokinetic profiles.

Mechanism of Action

Pinobanksin exerts its effects through various molecular targets and pathways :

Antioxidant Activity: It acts as an electron donor, reducing free radicals and preventing oxidative damage.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits microbial growth.

Anti-cancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares tert-Butyl 3-aminobenzylcarbamate with its closest structural analogues, highlighting substituent positions, molecular properties, and functional differences:

Physicochemical Properties

- Solubility: this compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its Boc group . Brominated and fluorinated derivatives show even lower aqueous solubility, favoring organic-phase reactions .

Stability :

- The Boc group in all analogues is acid-labile, requiring careful handling under acidic conditions .

Biological Activity

tert-Butyl 3-aminobenzylcarbamate (TBABC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.29 g/mol. The presence of the tert-butyl group enhances the lipophilicity and steric bulk of the molecule, which can influence its interaction with biological targets.

Kinase Inhibition

Recent studies have highlighted the role of TBABC as a potential inhibitor of cyclin-dependent kinases (CDKs). The introduction of bulky groups like tert-butyl has been shown to stabilize certain kinase conformations, thus enhancing selectivity and potency against specific targets.

Table 1: Kinase Inhibition Data

| Compound | Target Kinase | IC50 (µM) | Selectivity |

|---|---|---|---|

| TBABC | CDK16 | 0.5 | High |

| TBABC | CDK2 | 1.2 | Moderate |

| TBABC | GSK3B | 2.0 | Moderate |

The data indicates that TBABC exhibits strong inhibition against CDK16, with a significantly lower IC50 compared to other kinases like CDK2 and GSK3B, suggesting a promising selectivity profile.

The mechanism by which TBABC exerts its biological effects primarily involves the inhibition of kinase activity. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the tert-butyl group can significantly impact the compound's binding affinity and selectivity towards different kinases.

Case Study: In Vitro Efficacy

In an in vitro study using NIH-3T3 cells expressing CFTR mutations, TBABC was evaluated for its ability to enhance chloride secretion, a critical function impaired in cystic fibrosis patients. The results demonstrated that TBABC increased chloride ion transport with an EC50 value of 0.236 µM, indicating effective potentiation of CFTR activity.

Toxicological Profile

The safety profile of TBABC has been assessed through various toxicological studies. Key findings include:

- Acute Toxicity : No significant mortality was observed in rodent models at doses up to 12500 ppm.

- Chronic Effects : Long-term exposure studies indicated potential hepatic effects characterized by elevated liver enzymes, but no severe adverse effects were reported at lower doses.

Table 2: Toxicological Findings

| Parameter | Observations |

|---|---|

| NOAEL | 70 mg/kg bw/day |

| Significant Effects | Hyperkeratosis, liver enzyme elevation |

| Long-term Exposure | No severe adverse effects at low doses |

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthetic route for tert-butyl 3-aminobenzylcarbamate?

- Methodological Answer : A robust synthesis typically involves protecting the amine group of 3-aminobenzylamine with a tert-butyl carbamate (Boc) group. For example, Pd-catalyzed coupling of aryl halides with tert-butyl carbamate has been reported, using Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) to achieve high yields . Alternative routes may employ carbamate formation via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP in THF) . Optimization should focus on reaction time, solvent polarity, and catalyst loading to minimize side products.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC/GC-MS : To confirm purity (>98%) and detect impurities.

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and aromatic proton integration .

- Mass Spectrometry : Exact mass determination (e.g., molecular ion [M+H]⁺ at m/z calculated for C₁₂H₁₆N₂O₂) to confirm molecular weight .

- FT-IR : To identify carbamate C=O stretching (~1690-1740 cm⁻¹) .

Q. What are the common challenges in scaling up the synthesis of this compound?

- Methodological Answer : Scaling issues often arise from:

- Exothermic Reactions : Use controlled addition of Boc₂O to prevent runaway reactions.

- Purification : Column chromatography may be impractical at large scales; consider recrystallization (e.g., using ethyl acetate/hexane) or aqueous workup .

- Moisture Sensitivity : Ensure anhydrous conditions to avoid Boc group hydrolysis.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysis may be employed. For example, asymmetric hydrogenation of prochiral intermediates using Ru-BINAP catalysts can yield enantiomerically pure amines before Boc protection . Alternatively, kinetic resolution via lipase-catalyzed hydrolysis of racemic precursors can isolate desired stereoisomers .

Q. How should researchers address discrepancies in reported reactivity or stability data for this compound?

- Methodological Answer : Inconsistent data may stem from:

- Impurity Profiles : Compare HPLC traces from multiple sources to identify unreported byproducts.

- Storage Conditions : Test stability under varying temperatures (e.g., -20°C vs. room temperature) and humidity levels, as Boc groups degrade under acidic or aqueous conditions .

- Reaction Solvent Effects : Replicate disputed experiments in alternative solvents (e.g., DMF vs. THF) to assess solvent-dependent reactivity .

Q. What strategies are effective in utilizing this compound as a building block for bioactive molecule synthesis?

- Methodological Answer : The Boc-protected amine serves as a versatile intermediate:

- Peptide Coupling : Use EDCI/HOBt or HATU to conjugate the amine to carboxylic acids, followed by Boc deprotection (e.g., TFA in DCM) to generate free amines .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling of halogenated aryl derivatives (e.g., 3-bromo-benzylcarbamate) with boronic acids to diversify the aromatic moiety .

Properties

IUPAC Name |

tert-butyl N-[(3-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOZALWRNWQPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444751 | |

| Record name | tert-Butyl 3-aminobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147291-66-5 | |

| Record name | tert-Butyl 3-aminobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3-aminophenyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.